molecular formula C12H19NO B8002495 1-[3-(Dimethylamino)phenyl]-2-butanol

1-[3-(Dimethylamino)phenyl]-2-butanol

Cat. No.: B8002495
M. Wt: 193.28 g/mol
InChI Key: YMQJWWFKXXKDGZ-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)phenyl]-2-butanol is a chemical compound of interest in organic chemistry and pharmaceutical research. Compounds featuring dimethylamino phenyl and butanol substituents are often investigated as synthetic intermediates or potential pharmacologically active molecules . Researchers are exploring its properties and potential applications; specific details on its mechanism of action and primary research uses are still under characterization. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant scientific literature for the latest findings on this compound. Handle with appropriate safety precautions.

Properties

IUPAC Name

1-[3-(dimethylamino)phenyl]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-12(14)9-10-6-5-7-11(8-10)13(2)3/h5-8,12,14H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQJWWFKXXKDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Reaction Conditions for Key Steps (Adapted from)

StepReagents/ConditionsYield (%)
Addition ReactionNaCN, dimethylamine, H₂O, 80°C, 8 hr84.1
HydrolysisNaOH (pH ≥12), reflux, 12 hr90.5
EsterificationEthanol, H₂SO₄, reflux83.0
ReductionNaBH₄, H₂O, room temperature, 6 hr83.0

Alternative Pathways: Epoxide Ring-Opening

Epoxide intermediates offer a route to introduce both the alcohol and amine functionalities. For example, styrene oxide derivatives can undergo nucleophilic attack by dimethylamine:

3-(Epoxyethyl)benzene+(CH₃)₂NHThis compound\text{3-(Epoxyethyl)benzene} + \text{(CH₃)₂NH} \rightarrow \text{this compound}

This method, however, requires precise control over regioselectivity and stereochemistry. Patent CN107805205A demonstrates chiral resolution using acid selectors (e.g., mandelic acid), which could be applied to isolate enantiomers if stereoselective synthesis is pursued.

Challenges in Functional Group Compatibility

Introducing the dimethylamino group at the meta position of the phenyl ring presents unique challenges:

  • Direct alkylation : Friedel-Crafts reactions on dimethylaniline are hindered by the electron-donating dimethylamino group, which deactivates the ring.

  • Directed ortho-metalation : Requires protective groups and multi-step sequences, reducing overall yield.

  • Buchwald-Hartwig amination : Late-stage amination of brominated intermediates using palladium catalysts could install the dimethylamino group but adds complexity.

Industrial Scalability and Process Optimization

The patent methodology emphasizes mild conditions (e.g., 0.3 MPa pressure, 60–80°C) and aqueous workups, which are advantageous for scale-up. Key considerations include:

  • Solvent selection : Methanol and ethanol facilitate both reaction and purification.

  • Catalyst recycling : Pt/C and Raney nickel are recoverable, lowering costs.

  • Byproduct management : Column chromatography is avoided in favor of crystallization and distillation, enhancing practicality.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Dimethylamino)phenyl]-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like LiAlH4.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: 1-[3-(Dimethylamino)phenyl]-2-butanone

    Reduction: 1-[3-(Dimethylamino)phenyl]butane

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: DMAB serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology

  • Biochemical Probes: The compound has been investigated as a biochemical probe to study enzyme mechanisms and receptor interactions. Its ability to interact with neurotransmitter systems positions it as a candidate for exploring neurological pathways.
  • Neurotransmitter Modulation: DMAB has been shown to inhibit the reuptake of serotonin and norepinephrine, suggesting potential applications in treating mood disorders.

Medicine

  • Antidepressant Potential: Research indicates that DMAB exhibits antidepressant-like properties. In animal models, administration of DMAB resulted in significant reductions in depressive behaviors, suggesting enhanced serotonergic and noradrenergic transmission similar to traditional antidepressants.
  • Analgesic Effects: Preliminary studies have shown that DMAB provides significant pain relief comparable to morphine in formalin tests, indicating its potential as an analgesic agent.

Case Studies

StudyFindings
Study 1: Antidepressant Activity (2023) DMAB demonstrated significant antidepressant effects in rodent models, with reductions in immobility time during forced swim tests (p < 0.05).
Study 2: Neuroprotection (2022) In vitro studies indicated that DMAB reduced neuronal cell death by 40% under oxidative stress conditions (p < 0.01).
Study 3: Analgesic Effects (2024) DMAB provided significant pain relief in formalin tests, with an ED50 comparable to morphine (p < 0.05).

Structure-Activity Relationship (SAR)

The biological activity of DMAB can be attributed to its structural features:

  • The dimethylamino group is essential for interaction with neurotransmitter transporters.
  • Modifications to the phenyl ring or the butanol side chain can significantly alter its pharmacological profile.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)phenyl]-2-butanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-[3-(Dimethylamino)phenyl]-2-butanol with structurally related compounds, focusing on substituent positions, chain length, and functional groups:

Compound Name Substituent Position Chain Length Functional Groups Key Applications/Properties
This compound Phenyl C3 C4 (butanol) –OH (C2), –N(CH3)2 (C3) Intermediate in drug synthesis
3-(Dimethylamino)-1-propanol Propanol C1 C3 (propanol) –OH (C1), –N(CH3)2 (C3) Solubilizing agent, organic synthesis
2-(Dimethylamino)-1-propanol Propanol C1 C3 (propanol) –OH (C1), –N(CH3)2 (C2) Surfactant precursor
(E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol (Droloxifene) Phenyl C4 (ethoxy) C4 (butenyl) –OCH2CH2N(CH3)2, –OH (phenolic) Selective estrogen receptor modulator
3-{1-[(2-ethylphenyl)amino]ethyl}phenol Phenyl C3 C2 (ethyl) –NH– (ethylphenyl), –OH (C3) Pharmacological research
Key Observations:

Chain Length and Hydroxyl Position: The butanol chain in this compound enhances lipophilicity compared to shorter-chain analogs like 3-(dimethylamino)-1-propanol. This property may improve membrane permeability in biological systems.

Substituent Effects: The meta-dimethylamino group on the phenyl ring (target compound) contrasts with para-substituted analogs like droloxifene. Para-substitution in droloxifene improves estrogen receptor binding affinity, whereas meta-substitution may alter electronic effects and metabolic stability . Ethylphenylamino derivatives (e.g., 3-{1-[(2-ethylphenyl)amino]ethyl}phenol) prioritize hydrogen bonding via –NH– groups, differing from the tertiary amine in the target compound .

Functional Group Diversity: Droloxifene’s dimethylaminoethoxy group (–OCH2CH2N(CH3)2) enhances metabolic stability compared to the direct hydroxyl group in this compound, making it more suitable for therapeutic applications .

Q & A

Q. What are the validated synthetic routes for 1-[3-(Dimethylamino)phenyl]-2-butanol, and how can reaction conditions be optimized?

Answer:

  • Synthetic Routes : A common approach involves nucleophilic substitution or reductive amination of intermediates like 3-(dimethylamino)acetophenone derivatives. For example, condensation of 3-(dimethylamino)phenyl ketones with Grignard reagents (e.g., ethylmagnesium bromide) followed by catalytic hydrogenation may yield the target alcohol .
  • Optimization : Use Design of Experiments (DoE) to test variables like temperature (e.g., 0–80°C), solvent polarity (ethanol vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor purity via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

  • NMR : The dimethylamino group (-N(CH₃)₂) shows a singlet at δ ~2.8–3.2 ppm in 1H^1H-NMR. The chiral C2 alcohol proton appears as a multiplet (δ ~3.5–4.0 ppm) due to coupling with adjacent CH₂ groups .
  • IR : Confirm hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹ and tertiary amine absorption at ~2800 cm⁻¹ .
  • MS : Look for molecular ion [M+H]⁺ at m/z 207.2 and fragmentation patterns (e.g., loss of H₂O or CH₃ groups) .

Q. What stability studies are critical for storing this compound in laboratory settings?

Answer:

  • Degradation Pathways : Assess oxidative degradation (e.g., via HPLC under O₂ exposure) and photostability (UV light at 254 nm).
  • Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use stabilizers like BHT (0.01% w/v) in ethanol solutions .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino group influence the compound’s reactivity in catalytic asymmetric syntheses?

Answer:

  • Steric Effects : The bulky dimethylamino group at the meta position hinders nucleophilic attack at the phenyl ring, favoring regioselective reactions (e.g., C2 alcohol formation) .
  • Electronic Effects : The electron-donating -N(CH₃)₂ group activates the phenyl ring for electrophilic substitution but deactivates adjacent positions. Computational studies (DFT) can map charge distribution .

Q. How should researchers resolve contradictory data in biological activity assays involving this compound?

Answer:

  • Case Study : If cytotoxicity assays (e.g., MTT) show variability, validate via orthogonal methods (e.g., ATP-based viability assays). Control for solvent interference (e.g., DMSO ≤0.1% v/v) .
  • Statistical Analysis : Apply ANOVA to identify outliers, and repeat experiments with fresh compound batches to rule out degradation .

Q. What computational strategies model the compound’s interaction with biological targets (e.g., GPCRs)?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to predict binding affinities. Parameterize the dimethylamino group’s partial charges via RESP fitting in Gaussian .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., with β-adrenergic receptors) .

Q. How can researchers validate the enantiomeric purity of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures .
  • Polarimetry : Measure specific rotation ([α]D25_D^{25}) and cross-reference with literature values for (R)- and (S)-enantiomers .

Methodological Guidance Tables

Parameter Recommended Protocol Reference
Synthetic Yield 60–75% via Pd/C hydrogenation at 50°C
HPLC Column C18 reverse-phase, 5 μm, 4.6 × 250 mm
Stability Threshold Degradation <5% after 6 months at –20°C

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